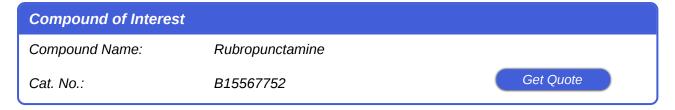


Rubropunctamine: A Comprehensive Technical Guide to its Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine is a prominent red azaphilone pigment produced by fungi of the genus Monascus, particularly Monascus purpureus and Monascus ruber.[1] For centuries, Monascus species have been utilized in Asia for the production of fermented foods, owing to their ability to synthesize a vibrant array of secondary metabolites. Rubropunctamine is not biosynthesized directly but is formed through a chemical transformation of its orange precursor, rubropunctatin. This guide provides an in-depth analysis of the physicochemical properties of Rubropunctamine, offering a valuable resource for its application in research and drug development.

Physicochemical Properties

While extensive research has been conducted on the biological activities of **Rubropunctamine**, specific quantitative data for some of its core physicochemical properties remain limited in publicly available literature. This section summarizes the known qualitative and quantitative data.

General Properties



Property	Value	Source
Molecular Formula	C21H23NO4	[2]
Molecular Weight	353.41 g/mol	[2]
Appearance	Red Pigment	[3]
CAS Number	514-66-9	[2][4]

Solubility

Rubropunctamine is characterized by its low solubility in water.[5][6] However, its solubility can be enhanced through the formation of derivatives, such as N-glucosyl**rubropunctamine**, which is very water-soluble.[6] While yellow and orange Monascus pigments are generally not water-soluble, red pigments like **Rubropunctamine** exhibit some solubility in aqueous systems.[7] Strategies to improve the aqueous solubility of **Rubropunctamine** for experimental and formulation purposes include the use of co-solvents like DMSO and ethanol, complexation with cyclodextrins, and formulation into nanoemulsions. The formation of amino acid derivatives can also significantly improve water solubility.[5]

Stability

The stability of **Rubropunctamine** is influenced by several factors, including light, heat, and pH. As with many Monascus pigments, it is sensitive to light and heat.[6] Red Monascus pigments are generally more stable under acidic conditions.[8] The N-glucosyl derivative of **Rubropunctamine** exhibits high stability across a wide pH range (2 to 10) and to light and temperature.[6] Pigments extracted from solid-state fermentation have been observed to be less sensitive to light compared to those from submerged fermentation. It is reported to be thermolabile above 70°C.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and biological properties of **Rubropunctamine** are provided below.



Determination of Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay is widely used to assess the free-radical scavenging capacity of a compound.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to pale yellow, which is measured by a decrease in absorbance at approximately 517 nm.

Materials:

- Rubropunctamine
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol (analytical grade)
- Positive control (e.g., Ascorbic acid, Trolox)
- 96-well microplate or quartz cuvettes
- Spectrophotometer (UV-Vis)

Procedure:

- Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol.
 This solution should be freshly prepared and kept in the dark.
- Sample Preparation: Dissolve Rubropunctamine in a suitable solvent (e.g., methanol) to prepare a stock solution. From this, create a series of dilutions to determine the concentration-dependent scavenging activity.
- Reaction Mixture: In a 96-well plate, mix a specific volume of the **Rubropunctamine** solution with a defined volume of the DPPH solution.
- Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.



- Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

Determination of Antimicrobial Activity: Broth Microdilution Method for MIC

This method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid microbial growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Materials:

- Rubropunctamine
- Test microorganism (bacterial or fungal strain)
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Sterile 96-well microtiter plates
- Incubator

Procedure:

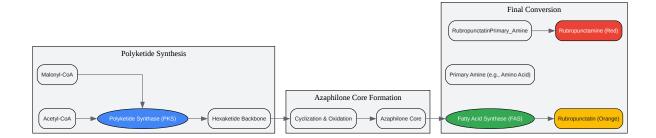
- Preparation of Rubropunctamine Stock Solution: Dissolve Rubropunctamine in a suitable solvent (e.g., DMSO) and sterilize by filtration.
- Preparation of Microtiter Plates: Perform serial two-fold dilutions of the **Rubropunctamine** stock solution in the sterile broth medium in the wells of a 96-well plate.



- Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture.
- Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no **Rubropunctamine**) and a negative control (broth only).
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of **Rubropunctamine** in which no growth is observed.

Signaling Pathways and Mechanisms of Action Biosynthesis of Rubropunctamine

Rubropunctamine is a secondary metabolite derived from the polyketide pathway. Its biosynthesis is intricately linked to the production of its orange precursor, rubropunctatin. The key steps involve the formation of an azaphilone core structure, followed by the chemical conversion of the orange pigment intermediate.



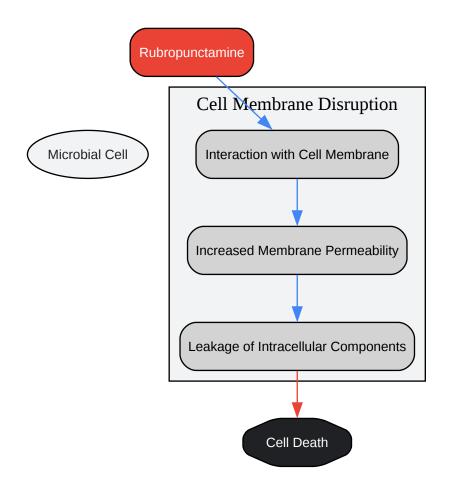


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Biosynthesis of **Rubropunctamine** from precursors.

Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of **Rubropunctamine** and other red Monascus pigments is the disruption of the microbial cell membrane's integrity. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.



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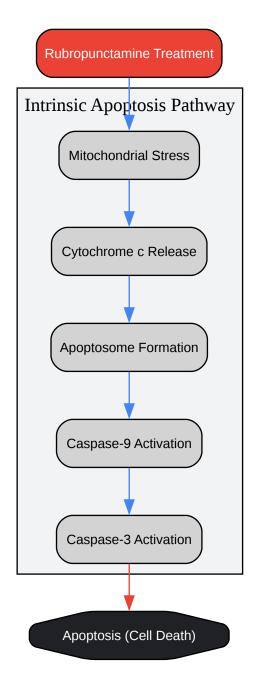
Proposed antimicrobial mechanism of **Rubropunctamine**.

Anticancer Signaling Pathway

While data for purified **Rubropunctamine** is limited, studies on related Monascus pigments, particularly the orange precursor rubropunctatin, suggest that a primary mechanism of their



anticancer effect is the induction of apoptosis via the intrinsic (mitochondrial) pathway.[9]



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Proposed intrinsic apoptosis pathway induced by **Rubropunctamine**.

Conclusion

Rubropunctamine stands as a natural pigment with significant potential, not only as a colorant but also as a bioactive compound for pharmaceutical applications. This guide has provided a



detailed overview of its known physicochemical properties and the methodologies for their assessment. While there is a clear need for further research to quantify fundamental properties such as melting point, boiling point, pKa, and logP, the existing data on its biological activities and the established protocols for their evaluation provide a solid foundation for future investigations. The elucidation of its biosynthetic and potential signaling pathways opens avenues for metabolic engineering to enhance its production and for the development of novel therapeutic strategies.

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